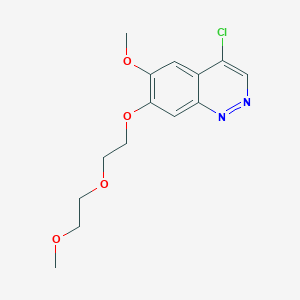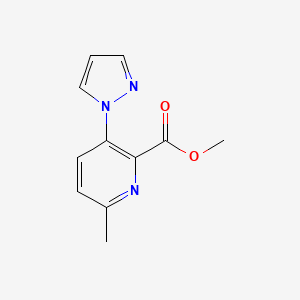
methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate
Overview
Description
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate is a heterocyclic compound that features a pyrazole ring attached to a pyridine ring, with a methyl ester group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 1H-pyrazole in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then esterified using methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylic acid.
Reduction: Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methyl-3-(1H-imidazol-1-yl)-2-pyridinecarboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Methyl 6-methyl-3-(1H-triazol-1-yl)-2-pyridinecarboxylate: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole and triazole derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-8-4-5-9(14-7-3-6-12-14)10(13-8)11(15)16-2/h3-7H,1-2H3 |
InChI Key |
CCMIZTCSMPXFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N2C=CC=N2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(benzo[d][1,3]dioxol-5-yl)cyclohexyl)-N-methylmethanamine](/img/structure/B8596374.png)
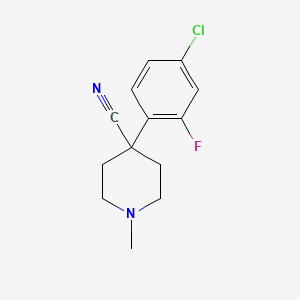
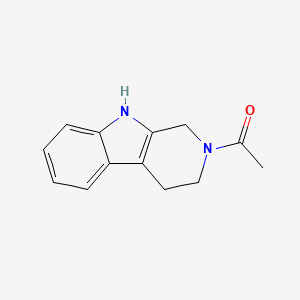
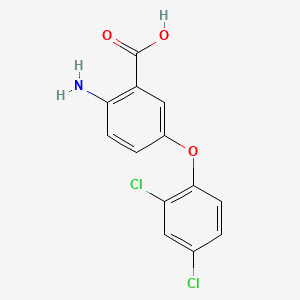
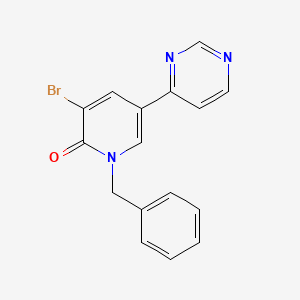
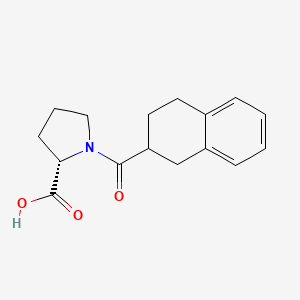
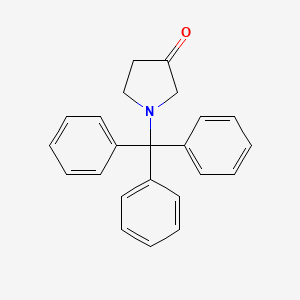
![2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B8596438.png)
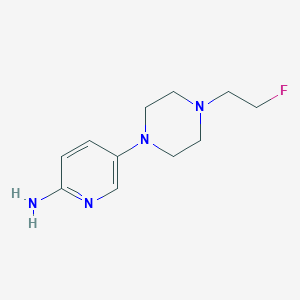
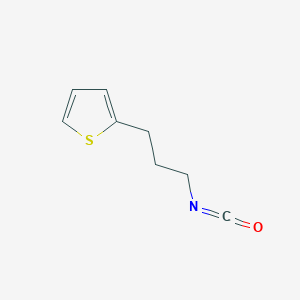
![1H-Azepino[4,5-b]quinoline, 2,3,4,5-tetrahydro-11-methyl-](/img/structure/B8596457.png)


